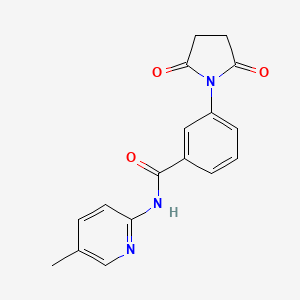
N-isopropyl-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(3-methylphenoxy)acetamide, also known as IPA, is a synthetic compound that has gained significant attention in scientific research. The compound is widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. IPA is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in the production of inflammatory cytokines and oxidative stress, which are implicated in various diseases.
Biochemical and Physiological Effects:
N-isopropyl-2-(3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-isopropyl-2-(3-methylphenoxy)acetamide has antioxidant properties and can scavenge free radicals. It has also been shown to reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes and proteins. In vivo studies have shown that N-isopropyl-2-(3-methylphenoxy)acetamide can improve cognitive function and reduce the symptoms of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-isopropyl-2-(3-methylphenoxy)acetamide is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, N-isopropyl-2-(3-methylphenoxy)acetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-isopropyl-2-(3-methylphenoxy)acetamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of N-isopropyl-2-(3-methylphenoxy)acetamide's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of N-isopropyl-2-(3-methylphenoxy)acetamide and its effects on the body.
Synthesis Methods
The synthesis of N-isopropyl-2-(3-methylphenoxy)acetamide involves the reaction of 3-methylphenol with isopropylamine in the presence of acetic anhydride and a catalyst. The reaction produces N-isopropyl-3-methylphenol, which is then converted to N-isopropyl-2-(3-methylphenoxy)acetamide by reacting it with chloroacetyl chloride in the presence of a base. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
N-isopropyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields. In medicine, N-isopropyl-2-(3-methylphenoxy)acetamide has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential anti-cancer properties. In agriculture, N-isopropyl-2-(3-methylphenoxy)acetamide has been shown to be effective in controlling plant diseases caused by fungi and bacteria. In environmental science, N-isopropyl-2-(3-methylphenoxy)acetamide has been studied for its potential use as a biodegradable solvent.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-15-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVEUDFZBBSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)


![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5787880.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)
![methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)

![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)

![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5787925.png)
